molecular formula C19H21NO3S B2983960 (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide CAS No. 1424746-84-8

(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide

Cat. No.: B2983960
CAS No.: 1424746-84-8
M. Wt: 343.44
InChI Key: KXHBXWVNPKJOKB-UHFFFAOYSA-N
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Description

(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide is an organic compound characterized by its unique structure, which includes a sulfonamide group attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 4-phenyl-2-butanone.

    Formation of the Ethene Backbone: A Wittig reaction is employed to form the ethene backbone. This involves the reaction of 4-methylbenzaldehyde with a phosphonium ylide derived from 4-phenyl-2-butanone.

    Sulfonamide Formation: The resulting (E)-2-(4-Methylphenyl)ethene is then reacted with sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various N-substituted sulfonamides.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

The compound’s sulfonamide group is known for its biological activity, particularly as an antibacterial agent. Research is ongoing to explore its potential as a drug candidate for treating bacterial infections and other diseases.

Industry

In the materials science field, this compound can be used to create polymers with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The biological activity of (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide is primarily due to its ability to inhibit enzymes by mimicking the structure of natural substrates. The sulfonamide group interacts with the active site of enzymes, blocking their activity and leading to antibacterial effects. The compound may also interact with other molecular targets, such as receptors and ion channels, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    N-(4-Methylphenyl)sulfonamide: Lacks the ethene and butanone moieties but shares the sulfonamide group.

Uniqueness

(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide is unique due to its combination of an ethene backbone and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler sulfonamides in terms of versatility and potential efficacy.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-(4-oxo-4-phenylbutan-2-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-15-8-10-17(11-9-15)12-13-24(22,23)20-16(2)14-19(21)18-6-4-3-5-7-18/h3-13,16,20H,14H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHBXWVNPKJOKB-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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